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molecular formula C13H18O3 B3381595 4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid CAS No. 25380-95-4

4-(3-Methoxyphenyl)-3,3-dimethylbutanoic acid

Cat. No. B3381595
M. Wt: 222.28 g/mol
InChI Key: WIOBJKISLAORQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06156761

Procedure details

A solution of ethyl 2-cyano-3,3-dimethyl-4-(3-methoxyphenyl)butanoate (9.0 g, 0.033 mol) and KOH (9.2 g, 0.163 mol) in ethylene gylcol (100 mL) was heated at 180° C. for 2 days. The solution was cooled to room temperature, poured into water (200 mL) and extracted with ether (100 mL). The organic layer was separated, dried (MgSO4) and evaporated to afford the acid (6.7 g, 0.03 mol)as brown oil, which was used without further purification. 1H NMR (360 MHz, CDCl3) δ 1.06 (6H, s), 2.24 (2H, s), 2.66 (2H, s), 3.81 (3H, s), 6.74-6.79 (3H, m), 7.19 (1H, t, J=8.1 Hz). MS (ES+) 223 (M+1).
Name
ethyl 2-cyano-3,3-dimethyl-4-(3-methoxyphenyl)butanoate
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([CH:3]([C:9]([CH3:20])([CH3:19])[CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=1)[C:4]([O:6]CC)=[O:5])#N.[OH-].[K+].O>C=C>[CH3:19][C:9]([CH3:20])([CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[CH:12]=1)[CH2:3][C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
ethyl 2-cyano-3,3-dimethyl-4-(3-methoxyphenyl)butanoate
Quantity
9 g
Type
reactant
Smiles
C(#N)C(C(=O)OCC)C(CC1=CC(=CC=C1)OC)(C)C
Name
Quantity
9.2 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C=C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
CC(CC(=O)O)(CC1=CC(=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.03 mol
AMOUNT: MASS 6.7 g
YIELD: CALCULATEDPERCENTYIELD 90.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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